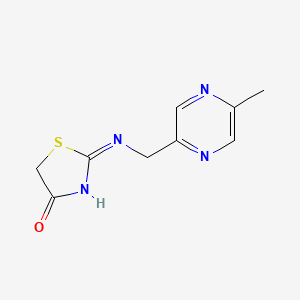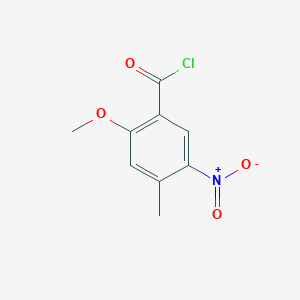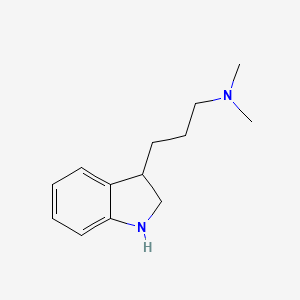
4-Piperidinecarboxylic acid, 1-(2-fluoro-4-nitrophenyl)-, methyl ester
Descripción general
Descripción
4-Piperidinecarboxylic acid, 1-(2-fluoro-4-nitrophenyl)-, methyl ester is a chemical compound that belongs to the class of piperidine carboxylates. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a piperidine ring through a carboxylate group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxylic acid, 1-(2-fluoro-4-nitrophenyl)-, methyl ester typically involves the reaction of 2-fluoro-4-nitroaniline with piperidine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Piperidine Formation: The formation of the piperidine ring.
Esterification: The reaction with methyl chloroformate to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinecarboxylic acid, 1-(2-fluoro-4-nitrophenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and hydroxyl-substituted derivatives.
Aplicaciones Científicas De Investigación
4-Piperidinecarboxylic acid, 1-(2-fluoro-4-nitrophenyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Piperidinecarboxylic acid, 1-(2-fluoro-4-nitrophenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The presence of the fluorine and nitro groups allows the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another compound with similar structural features but with a furan ring instead of a piperidine ring.
Methyl 5-(2-fluoro-4-nitrophenyl)pyridine-2-carboxylate: Similar structure but with a pyridine ring.
Uniqueness
4-Piperidinecarboxylic acid, 1-(2-fluoro-4-nitrophenyl)-, methyl ester is unique due to the combination of the piperidine ring and the specific positioning of the fluorine and nitro groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
915187-39-2 |
|---|---|
Fórmula molecular |
C13H15FN2O4 |
Peso molecular |
282.27 g/mol |
Nombre IUPAC |
methyl 1-(2-fluoro-4-nitrophenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H15FN2O4/c1-20-13(17)9-4-6-15(7-5-9)12-3-2-10(16(18)19)8-11(12)14/h2-3,8-9H,4-7H2,1H3 |
Clave InChI |
SNZDDGGDJAHSOZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Methyl-N-[1-(benzyl)-4-piperidyl]acetamide](/img/structure/B8304191.png)
![Ethyl 6-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B8304197.png)
![8-chloro-6,11-dihydro-11-(1-cyano-4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B8304204.png)




![N-[2-(4-ethylphenyl)-1,1-dimethylethyl]acetamide](/img/structure/B8304215.png)

